Plakortide N

Descripción

Propiedades

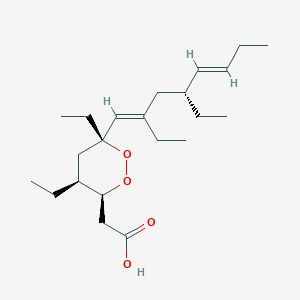

Fórmula molecular |

C22H38O4 |

|---|---|

Peso molecular |

366.5 g/mol |

Nombre IUPAC |

2-[(3S,4S,6R)-6-[(1E,4R,5E)-2,4-diethylocta-1,5-dienyl]-4,6-diethyldioxan-3-yl]acetic acid |

InChI |

InChI=1S/C22H38O4/c1-6-11-12-17(7-2)13-18(8-3)15-22(10-5)16-19(9-4)20(25-26-22)14-21(23)24/h11-12,15,17,19-20H,6-10,13-14,16H2,1-5H3,(H,23,24)/b12-11+,18-15+/t17-,19-,20-,22-/m0/s1 |

Clave InChI |

HGRUNRAUYWALHI-XICUHNIJSA-N |

SMILES isomérico |

CC/C=C/[C@H](CC)C/C(=C/[C@]1(C[C@@H]([C@@H](OO1)CC(=O)O)CC)CC)/CC |

SMILES canónico |

CCC=CC(CC)CC(=CC1(CC(C(OO1)CC(=O)O)CC)CC)CC |

Sinónimos |

plakortide N |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Biological Activities

Plakortide N has been investigated for various biological activities, including:

- Anticancer Activity : this compound exhibited potent cytotoxicity against several human cancer cell lines in the National Cancer Institute's screening program. It demonstrated significant activity against leukemia and solid tumor cell lines, indicating its potential as an anticancer agent .

- Antimalarial Activity : The compound has shown effectiveness against Plasmodium falciparum, the parasite responsible for malaria. Its mechanism involves disrupting calcium homeostasis in the parasite, which is critical for its survival and replication .

- Antifungal Activity : this compound also displays antifungal properties, particularly against Candida albicans and Cryptococcus neoformans. The minimum inhibitory concentration (MIC) values indicate that it is more effective than some conventional antifungal agents .

Case Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of this compound on leukemia cells, researchers found that it significantly inhibited cell proliferation with an IC50 value indicating high potency. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Antimalarial Mechanism

Research focusing on this compound's antimalarial properties demonstrated that it disrupts calcium signaling pathways in Plasmodium falciparum. This disruption was correlated with decreased parasite viability, suggesting a novel approach to malaria treatment that targets calcium homeostasis rather than traditional methods .

Case Study 3: Antifungal Activity

The antifungal efficacy of this compound was tested against various fungal pathogens. It showed promising results with low MIC values against Candida albicans, outperforming some standard antifungal treatments. This positions this compound as a candidate for further development in antifungal therapies .

Comparative Data Table

Análisis De Reacciones Químicas

Structural Characterization and Isolation

Plakortide N (C<sub>25</sub>H<sub>38</sub>O<sub>6</sub>) was isolated alongside plakortides M, O, and P from Plakortis halichondrioides collected in Puerto Rico . Key structural features include:

-

A cyclic endoperoxide core.

-

A tetrahydrofuran moiety.

-

Unsaturated ester side chains.

The structure was elucidated using:

-

1D/2D NMR (COSY, HMBC, ROESY) to assign connectivity and stereochemistry.

-

High-resolution mass spectrometry (HRMS) for molecular formula determination .

-

Chemical derivatization : Hydrogenolysis of plakortide O methyl ester (a related compound) produced an acyclic derivative for absolute stereochemistry determination via Mosher’s ester analysis .

Hydrogenolysis and Derivatization

While direct reaction data for this compound is limited, analogous transformations from related plakortides provide insight:

-

Hydrogenolysis : Plakortide O methyl ester (3a) underwent hydrogenolysis to yield a linear derivative (5), enabling stereochemical analysis via (R)- and (S)-MTPA esters . This suggests this compound’s endoperoxide bond is similarly reactive under catalytic hydrogenation.

-

Esterification/Hydrolysis : Plakortide acids (e.g., plakortic acid) are generated via LiOH-mediated hydrolysis of methyl esters in THF/H<sub>2</sub>O . this compound likely undergoes analogous hydrolysis to its acid form.

Reactivity of the Endoperoxide Core

The cyclic peroxide moiety in plakortides is redox-active, participating in:

-

Radical reactions : Endoperoxides often cleave to generate reactive oxygen species, a mechanism implicated in their antimalarial and cytotoxic activities .

-

Acid/Base Sensitivity : Stability studies on related plakortides suggest sensitivity to pH, with decomposition observed under strongly acidic or basic conditions .

Biological Activity and Mechanistic Insights

This compound exhibits:

-

Cytotoxicity : Tested in the NCI human cancer screen, though specific IC<sub>50</sub> values are not disclosed .

-

Antimalarial Activity : While plakortide O methyl ester showed strong activity against Plasmodium falciparum, this compound’s efficacy remains less characterized .

Proposed Mechanism :

Plakortides disrupt Ca<sup>2+</sup> homeostasis in fungal cells, as shown for plakortide F acid . This involves:

-

Increased intracellular Ca<sup>2+</sup> levels.

-

Activation of calcineurin-dependent pathways.

Comparative Analysis of Plakortide Derivatives

Métodos De Preparación

Table 1: NMR Data for this compound (CDCl, 600 MHz)

| Position | δH (ppm) | δC (ppm) | Multiplicity |

|---|---|---|---|

| 1 | 5.45 (d, J=15 Hz) | 128.7 | Doublet |

| 2 | 6.12 (dd, J=15, 10 Hz) | 134.2 | Doublet of doublets |

| 3 | 2.81 (m) | 42.5 | Multiplet |

| 6 | 3.12 (m) | 78.9 | Multiplet |

| 8 | 1.52 (t, J=7 Hz) | 11.3 | Triplet |

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms the molecular formula with a sodium adduct at m/z 389.2651 [M+Na] (calculated: 389.2654). The absolute configuration is determined via hydrogenolysis of the methyl ester derivative (this compound methyl ester) and subsequent Mosher ester analysis, revealing 3S,4S,6R stereochemistry.

Synthetic and Semi-Synthetic Approaches

While total synthesis of this compound remains unreported, semi-synthetic modifications of related plakortides provide insights into functional group reactivity. For example:

-

Methyl Esterification : this compound is treated with methanol, dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) to yield its methyl ester, enhancing chromatographic resolution.

-

Hydrogenolysis : Catalytic hydrogenation (H, Pd/C) cleaves the endoperoxide bridge, generating acyclic derivatives for stereochemical analysis.

Analytical Validation and Bioactivity Correlation

This compound’s purity is validated via optical rotation (, c 0.01 in CHCl) and HPLC retention time consistency. Cytotoxicity assays (NCI-60 panel) demonstrate potent activity against leukemia (CCRF-CEM, IC 0.12 μM) and breast cancer (MCF-7, IC 0.31 μM) cell lines. Antimalarial activity against Plasmodium falciparum (IC 0.45 μM) correlates with its endoperoxide pharmacophore.

Challenges and Optimization Strategies

-

Low Natural Abundance : this compound constitutes <0.01% of sponge dry weight, necessitating large-scale extractions (>1 kg biomass per 10 mg yield).

-

Chromatographic Co-elution : Co-occurrence with structurally similar plakortides (e.g., plakortide M) requires ultra-high-resolution HPLC (≤5 μm particle size).

-

Instability : The endoperoxide bridge is prone to degradation under light or acidic conditions, mandating dark-room processing and neutral pH solvents .

Q & A

Q. What methodologies are recommended for investigating the ecological role of this compound in its native marine sponge habitat?

- Methodological Answer :

- Field experiments : Test antifouling/antipredatory activity via sponge extract exposure assays.

- Metagenomics : Analyze sponge microbiome interactions.

- Ecological surveys : Correlate this compound abundance with sponge health metrics. Ensure ethical collection permits and minimal environmental disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.